Cas no 80360-23-2 (1-(benzenesulfonyl)-1H-indole-2-carbaldehyde)

1-(Benzenesulfonyl)-1H-indole-2-carbaldehyde is a versatile heterocyclic compound featuring a benzenesulfonyl group attached to the nitrogen of an indole core, with a formyl substituent at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The benzenesulfonyl moiety enhances stability and influences electronic properties, while the aldehyde group serves as a key intermediate for condensation, nucleophilic addition, or cyclization reactions. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a useful building block for constructing complex indole derivatives. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and strong oxidizers.
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde structure
80360-23-2 structure
Product name:1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
CAS No:80360-23-2
MF:C15H11NO3S
Molecular Weight:285.31774
MDL:MFCD03086091
CID:719950
PubChem ID:2776223

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
    • 1-(benzenesulfonyl)indole-2-carbaldehyde
    • 1-(PHENYLSULPHONYL)-1H-INDOLE-2-CARBOXALDEHYDE
    • 1H-Indole-2-carboxaldehyde,1-(phenylsulfonyl)-
    • 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
    • 80360-23-2
    • 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, AldrichCPR
    • CHEMBL366373
    • 2-FORMYL-1H-INDOL-1-YL PHENYL SULPHONE
    • J-503593
    • 1-Benzenesulfonyl-1H-indole-2-carbaldehyde
    • FT-0605855
    • 2-FORMYL-1-(PHENYLSULPHONYL)-1H-INDOLE
    • NWVOBVXBWUGTTO-UHFFFAOYSA-N
    • CS-0052850
    • DTXSID20379902
    • SCHEMBL369194
    • AS-34766
    • PB34050
    • AKOS016009502
    • MDL: MFCD03086091
    • インチ: InChI=1S/C15H11NO3S/c17-11-13-10-12-6-4-5-9-15(12)16(13)20(18,19)14-7-2-1-3-8-14/h1-11H
    • InChIKey: NWVOBVXBWUGTTO-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC=CC=C32)C=O

計算された属性

  • Exact Mass: 285.045964g/mol
  • Surface Charge: 0
  • XLogP3: 3
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 3
  • 回転可能化学結合数: 3
  • Exact Mass: 285.045964g/mol
  • 単一同位体質量: 285.045964g/mol
  • Topological Polar Surface Area: 64.5Ų
  • Heavy Atom Count: 20
  • 複雑さ: 450
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 何もない

じっけんとくせい

  • 密度みつど: 1.31
  • ゆうかいてん: 111 °C
  • Boiling Point: 513.6°C at 760 mmHg
  • フラッシュポイント: 264.4°C
  • Refractive Index: 1.644
  • PSA: 64.52000
  • LogP: 3.77160

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Security Information

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121737-1G
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
1g
¥ 508.00 2023-04-13
Chemenu
CM108649-5g
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 95%+
5g
$253 2021-08-06
eNovation Chemicals LLC
D499378-10G
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
10g
$455 2024-07-21
Matrix Scientific
113293-1g
1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde
80360-23-2
1g
$284.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1123490-5g
1-(Benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
5g
¥11662.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121737-5G
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
5g
¥ 1,471.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121737-5g
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
5g
¥1606.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121737-1.0g
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
1.0g
¥507.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121737-5.0g
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
5.0g
¥1471.0000 2024-08-02
eNovation Chemicals LLC
D499378-10g
1-(benzenesulfonyl)-1H-indole-2-carbaldehyde
80360-23-2 97%
10g
$455 2025-03-03

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde 関連文献

1-(benzenesulfonyl)-1H-indole-2-carbaldehydeに関する追加情報

Introduction to 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde (CAS No. 80360-23-2) and Its Emerging Applications in Chemical Biology

1-(benzenesulfonyl)-1H-indole-2-carbaldehyde, identified by the chemical identifier CAS No. 80360-23-2, is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic aldehyde features a conjugated system comprising a benzene sulfonyl group and an indole core, both of which are well-documented for their versatile biological activities. The structural motif of this compound not only underscores its potential as a pharmacophore but also highlights its utility as a key intermediate in the synthesis of biologically active molecules.

The benzene sulfonyl moiety, characterized by its electron-withdrawing properties, plays a pivotal role in modulating the electronic characteristics of the indole ring. This feature is particularly intriguing from a synthetic chemistry perspective, as it enables diverse functionalization strategies, including cross-coupling reactions, condensation processes, and metal-catalyzed transformations. The presence of the aldehyde group further enhances the reactivity of the molecule, making it an invaluable building block for constructing more complex scaffolds.

In recent years, 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde has been extensively explored in academic and industrial research for its potential applications in drug discovery. The indole scaffold, a structural motif found in numerous bioactive natural products and pharmaceuticals, is renowned for its role in modulating various biological pathways. For instance, indole derivatives have been implicated in neurotransmitter signaling, immune responses, and anti-inflammatory mechanisms. The introduction of a sulfonyl group at the 1-position and an aldehyde at the 2-position of the indole ring introduces additional layers of functionality that can be exploited to fine-tune biological activity.

One of the most compelling aspects of 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde is its utility as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are frequently targeted in oncology research. The aldehyde functionality provides a site for nucleophilic addition reactions, allowing for the facile introduction of various substituents that can enhance binding affinity to kinase active sites. Furthermore, the sulfonyl group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with aromatic residues in protein targets, further optimizing drug-like properties.

Recent studies have demonstrated the efficacy of 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde derivatives as modulators of protein-protein interactions. By leveraging computational chemistry and structure-based drug design techniques, researchers have identified novel analogs that exhibit potent activity against specific therapeutic targets. These findings underscore the importance of this compound as a scaffold for developing next-generation therapeutics with improved selectivity and reduced toxicity.

The synthesis of 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods typically involve the sulfonylation of an indole precursor followed by formylation at the 2-position. Advances in synthetic methodologies have enabled more efficient routes, including transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, which offer improved yields and scalability.

The growing interest in 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde has also spurred innovation in its application as a tool compound for biochemical assays. Researchers have utilized this compound to probe enzyme mechanisms and identify new inhibitors with therapeutic potential. For example, derivatives of this molecule have been employed to study the regulation of metabolic pathways by small molecules, providing insights into disease pathogenesis and potential therapeutic interventions.

In conclusion, 1-(benzenesulfonyl)-1H-indole-2-carbaldehyde (CAS No. 80360-23-2) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone in modern drug discovery efforts.

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